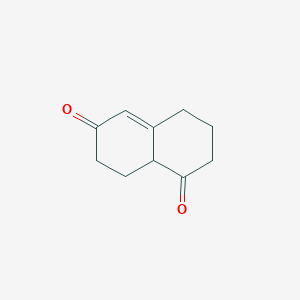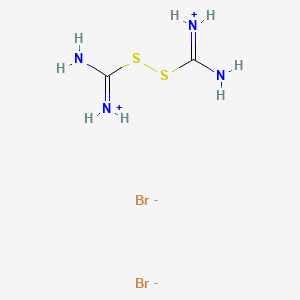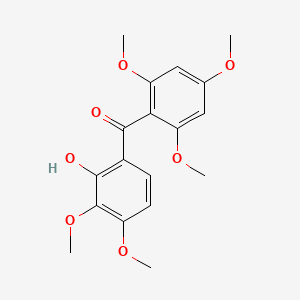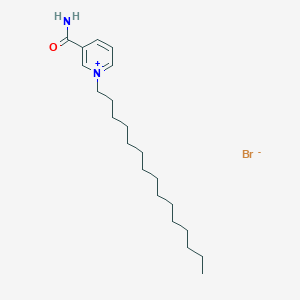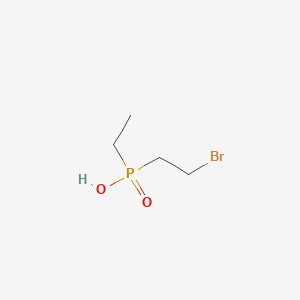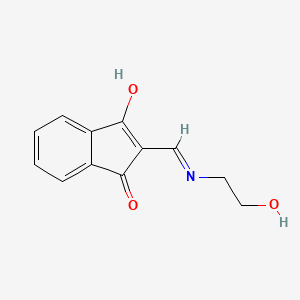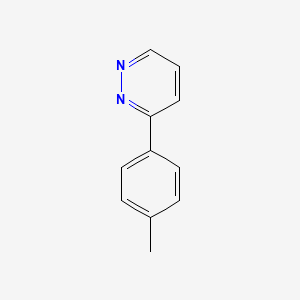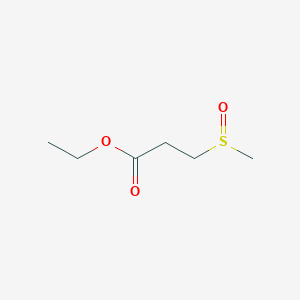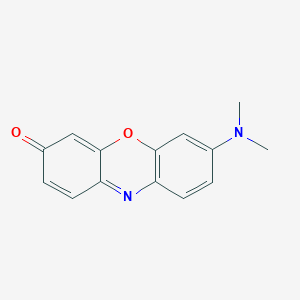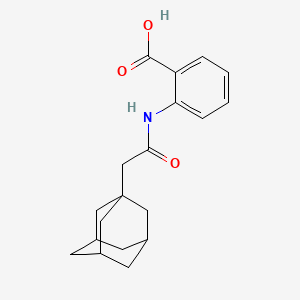![molecular formula C15H18AsN B14652135 4-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-67-3](/img/structure/B14652135.png)
4-[Ethyl(4-methylphenyl)arsanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethyl(4-methylphenyl)arsanyl]aniline is an organic compound with the molecular formula C15H18AsN. It is also known by other names such as Benzenamine, 4-[ethyl(4-methylphenyl)arsino]- . This compound contains an arsenic atom bonded to an ethyl group and a 4-methylphenyl group, which is further attached to an aniline moiety.
Preparation Methods
The synthesis of 4-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethyl iodide in the presence of a base, followed by the reaction with aniline. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes to maximize yield and purity.
Chemical Reactions Analysis
4-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
4-[Ethyl(4-methylphenyl)arsanyl]aniline can be compared with other similar compounds, such as:
4-[Methyl(4-methylphenyl)arsanyl]aniline: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-[Ethyl(4-chlorophenyl)arsanyl]aniline:
4-[Ethyl(4-nitrophenyl)arsanyl]aniline: The nitro group can significantly alter the compound’s reactivity and its interactions with biological targets.
Properties
CAS No. |
51851-67-3 |
|---|---|
Molecular Formula |
C15H18AsN |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3,17H2,1-2H3 |
InChI Key |
WBHBAPLTIPZEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
